

Pharmacological Profile of U-47700 and its Analogs: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 3,4-Difluoro propyl U-47700

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Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic opioid U-47700 and its analogs, with a particular focus on available data for 3,4-Difluoro-U-47700. U-47700, a potent and selective μ -opioid receptor (MOR) agonist, has been the subject of significant interest due to its illicit use and potential for harm.[1][2] This document collates available preclinical data, including receptor binding affinities, in vitro efficacy, and in vivo pharmacological effects, to serve as a resource for researchers in the fields of pharmacology, toxicology, and drug development. While in-depth pharmacological data on many of its analogs, including 3,4-Difluoro-U-47700, are scarce, this guide synthesizes the existing information to provide a foundational understanding of this class of compounds.

Introduction

U-47700, chemically known as trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, is a synthetic opioid developed in the 1970s.[1][3] It is a structural isomer of AH-7921 and emerged from research aimed at developing potent analgesics.[4] U-47700 and its analogs are characterized by their high affinity and selectivity for the μ-opioid receptor.[1] The emergence of numerous analogs on the illicit drug market necessitates a thorough understanding of their pharmacological properties to inform public health and safety responses. [2] This guide focuses on the core pharmacological characteristics of U-47700 as a



representative compound of its class, and includes the limited available information on its difluorinated analog, 3,4-Difluoro-U-47700.

Pharmacodynamics Receptor Binding Profile

U-47700 is a potent agonist at the μ -opioid receptor.[1] Radioligand binding assays have been employed to determine its affinity for various opioid receptors. The data consistently show a high affinity for the μ -opioid receptor and significantly lower affinity for the δ - and κ -opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of U-47700 and Metabolites

Compound	μ-Opioid Receptor (Ki, nM)	δ-Opioid Receptor (Ki, nM)	к-Opioid Receptor (Ki, nM)	Reference
U-47700	11.1 ± 0.4	1220 ± 82	287 ± 24	[3][4]
N-desmethyl-U- 47700	206	-	-	[1][3]
N,N-didesmethyl- U-47700	4080	-	-	[1]
Morphine	2.7	-	-	[3]

Note: Data are presented as mean \pm standard error of the mean where available. A lower Ki value indicates a higher binding affinity.

In Vitro Efficacy

Functional assays, such as the [35 S]GTPyS binding assay, have confirmed that U-47700 acts as a full agonist at the μ -opioid receptor.[1] Studies in cell lines expressing the human μ -opioid receptor (hMOR) have demonstrated its ability to inhibit cAMP accumulation, a hallmark of Gaicoupled receptor activation. For U-47700, the EC50 value for the inhibition of cAMP accumulation has been reported to be 8.8 \pm 4.9 nmol L-1.[5]



In Vivo Pharmacology Analgesic Effects

In animal models, U-47700 exhibits potent analgesic properties. The analgesic potency of U-47700 has been shown to be approximately 7.5 to 10 times greater than that of morphine.[3][6]

Table 2: In Vivo Analgesic Potency of U-47700

Species	Test	U-47700 ED₅₀ (mg/kg)	Morphine ED₅o (mg/kg)	Reference
Mouse	Tail Flick	0.21	2.5	[1]
Rat	Hot Plate	0.5 (s.c.)	-	[3]

ED₅₀: The dose required to produce a maximal effect in 50% of the population. s.c.: subcutaneous administration.

Other In Vivo Effects

Besides analgesia, U-47700 administration in rats has been shown to induce typical opioid-mediated effects such as catalepsy and hypothermia at higher doses.[3] The cataleptic effect, measured as the dose required to induce catalepsy in 50% of the animals (ED₅₀), was found to be 1.7 mg/kg (s.c.) in rats.[3]

Pharmacokinetics and Metabolism

Studies in rats have shown that after subcutaneous administration, plasma concentrations of U-47700 rise linearly with increasing doses.[3] The metabolism of U-47700 primarily involves N-demethylation to form N-desmethyl-U-47700 and N,N-didesmethyl-U-47700.[1][3] These metabolites have significantly lower affinity for the μ -opioid receptor and are not thought to contribute significantly to the pharmacological activity of the parent compound.[1][4]

Profile of 3,4-Difluoro-U-47700

Information on the pharmacological profile of 3,4-Difluoro-U-47700 is limited. It is classified as a novel opioid and is structurally similar to U-47700.[7] It is presumed to have opioid-like effects



similar to heroin and fentanyl.[7] While quantitative pharmacological data such as receptor binding affinities and in vivo potency are not readily available in the reviewed literature, its structural similarity to U-47700 suggests that it likely acts as a μ-opioid receptor agonist. Further research is required to fully characterize its pharmacological and toxicological profile.

Experimental Protocols Radioligand Binding Assays

- Objective: To determine the binding affinity of a compound to specific receptors.
- General Protocol:
 - Tissue Preparation: Brain tissue from rodents (e.g., rats) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membranes containing the opioid receptors.
 - Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g.,
 [3H]DAMGO for MOR) and varying concentrations of the test compound (e.g., U-47700).
 - Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
 - Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
 - Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

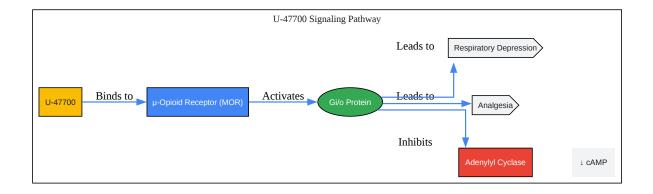
In Vivo Analgesia (Hot Plate Test)

- Objective: To assess the analgesic effect of a compound in animals.
- General Protocol:
 - Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).



- Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration.
- Drug Administration: The test compound (e.g., U-47700) or a vehicle control is administered to the animals (e.g., via subcutaneous injection).
- Post-treatment Measurement: At specific time points after drug administration, the latency to the nociceptive response is measured again.
- Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ is then calculated from the dose-response curve.

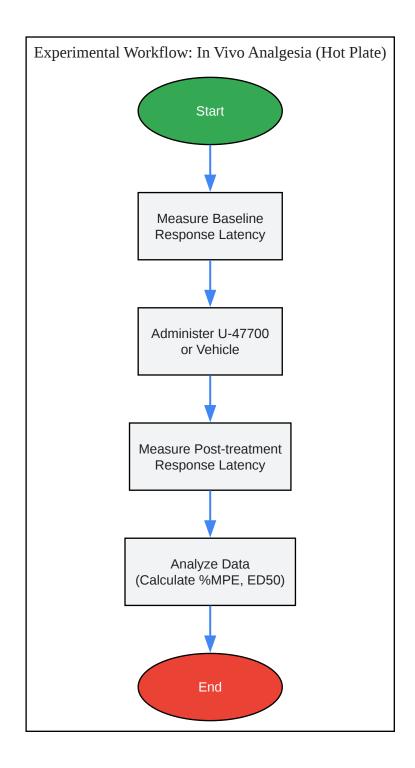
Visualizations



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Caption: Signaling pathway of U-47700 at the μ -opioid receptor.





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Caption: Workflow for assessing in vivo analgesic activity.



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